molecular formula C8H8N2S B13255146 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile

Cat. No.: B13255146
M. Wt: 164.23 g/mol
InChI Key: WIVMDJGJZYTYKP-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile is a synthetically versatile pyridine-based building block of high interest in medicinal chemistry and pesticide development. The presence of multiple functional groups, including the carbonitrile, methylsulfanyl, and methyl substituents on the pyridine core, creates a multifunctional scaffold amenable to further chemical exploration. Compounds featuring the pyridine-carbonitrile structure are recognized as privileged motifs in drug discovery, frequently serving as key intermediates in the synthesis of molecules with diverse biological activities . The methylsulfanyl group, in particular, can serve as a valuable handle for further oxidation to sulfoxide or sulfone groups, or can be displaced in nucleophilic substitution reactions, a strategy employed in the synthesis of complex molecules such as herbicide intermediates . Similarly, the carbonitrile group can be transformed into amidine, amine, or tetrazole functionalities, significantly expanding the molecular diversity accessible from this single starting material. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-methyl-6-methylsulfanylpyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2S/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,1-2H3

InChI Key

WIVMDJGJZYTYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)SC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-6-(methylsulfanyl)pyridine with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques ensures that the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyridine derivatives. These products have diverse applications in chemical research and development .

Scientific Research Applications

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-4-carbonitrile Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 2-Me, 6-SMe, 4-CN Methyl, Methylsulfanyl, Cyano -
5-(Methylsulfanyl)-2-(thiophen-2-yl)-3-(trifluoromethyl)pyridine-4-carbonitrile 2-Thienyl, 3-CF3, 5-SMe, 4-CN Thiophene, CF3, SMe, Cyano
2-[[6-Cyclopropyl-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile 2-NH, 6-Cyclopropyl, 4-substituents, 4-CN Amino, Cyclopropyl, Oxetane, Cyano
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] 2-Me, 6-Styryl Methyl, Styryl
  • Electronic Effects: The cyano group at position 4 in the target compound creates a strong electron-deficient pyridine ring, enhancing electrophilic reactivity compared to non-cyano analogs. The methylsulfanyl group at position 6 donates electrons via resonance, partially counterbalancing the cyano’s electron withdrawal.
  • Steric Considerations : The target’s methyl and methylsulfanyl groups are less bulky than substituents like thiophene () or oxetane-piperidine (), which may reduce steric hindrance in molecular interactions .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Trends Stability Notes Reference
Target Compound Not reported Moderate lipophilicity (logP ~2–3)* Susceptible to S-oxidation -
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 113–115 Low water solubility Stable under dry conditions
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile 394–396 K (121–123°C) Insoluble in polar solvents No strong intermolecular interactions in crystal lattice
  • Crystal Packing : Unlike ’s compound, which lacks strong intermolecular interactions, the target’s methylsulfanyl group may participate in weak van der Waals forces or sulfur-aromatic interactions, influencing crystallinity .

Biological Activity

2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile is an organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structure, characterized by a pyridine ring with methyl and methylsulfanyl substitutions, along with a carbonitrile group, suggests a diverse range of biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H10N2S
  • Molecular Weight : 168.23 g/mol

The compound's structure can be represented as follows:

Structure C8H10N2S\text{Structure }\text{C}_8\text{H}_{10}\text{N}_2\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, leading to cell death or growth inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's cytotoxic effects are attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.

Cell Line IC50 (µM)
MCF-729.1
A54915.3

The biological activity of this compound may stem from its ability to interact with specific enzymes or receptors within cells. For instance, it may inhibit key metabolic pathways that are crucial for cancer cell survival, thereby inducing apoptosis.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Evaluation : Research conducted on various pyridine derivatives indicated that compounds similar to this compound showed significant anticancer activity through apoptosis induction in cancer cells .
  • Mechanistic Insights : Further investigations revealed that this compound could modulate signaling pathways associated with cell growth and survival, enhancing its potential as a therapeutic agent.

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